REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:11])=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][NH2:6].[CH3:12][C:13]([CH3:18])([CH3:17])[C:14](Cl)=[O:15]>C1COCC1>[NH2:1][C:2]1[C:3]([Cl:11])=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][NH:6][C:14](=[O:15])[C:13]([CH3:18])([CH3:17])[CH3:12]
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(CN)C=CC1Cl)Cl
|
Name
|
|
Quantity
|
1.47 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
TEA
|
Quantity
|
4.14 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
|
CUSTOM
|
Details
|
is stirred for 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
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ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with 5% aq. NaHCO3 solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(CNC(C(C)(C)C)=O)C=CC1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |